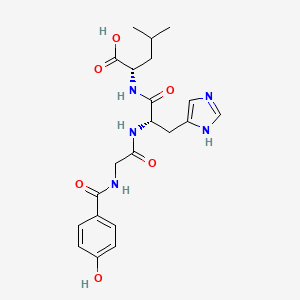

p-Hydroxyhippuryl-His-Leu

Description

substrate for kinninase II

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[(4-hydroxybenzoyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O6/c1-12(2)7-17(21(31)32)26-20(30)16(8-14-9-22-11-24-14)25-18(28)10-23-19(29)13-3-5-15(27)6-4-13/h3-6,9,11-12,16-17,27H,7-8,10H2,1-2H3,(H,22,24)(H,23,29)(H,25,28)(H,26,30)(H,31,32)/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVRJTCVMKJNRP-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20998910 | |

| Record name | N-[1-Hydroxy-2-{[1-hydroxy-2-(4-hydroxybenzamido)ethylidene]amino}-3-(1H-imidazol-5-yl)propylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20998910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77697-23-5 | |

| Record name | N-(4-Hydroxybenzoyl)glycyl-L-histidyl-L-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77697-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyhippuryl-histidyl-leucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077697235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[1-Hydroxy-2-{[1-hydroxy-2-(4-hydroxybenzamido)ethylidene]amino}-3-(1H-imidazol-5-yl)propylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20998910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Leucine, N-[N-[N-(4-hydroxybenzoyl)glycyl]-L-histidyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

p-Hydroxyhippuryl-His-Leu chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and biological properties of p-Hydroxyhippuryl-His-Leu, a synthetic tripeptide with significant applications in biochemical and pharmaceutical research. The document details its chemical structure, key properties, and its primary role as a substrate for the angiotensin-converting enzyme (ACE). Furthermore, a comprehensive experimental protocol for the determination of ACE activity using this substrate is provided, along with a logical workflow diagram.

Chemical Structure and Properties

This compound, also known as 4-hydroxyhippuryl-histidyl-leucine, is a specifically designed peptide for use in enzymatic assays. Its structure incorporates a p-hydroxybenzoyl group, which enhances its utility in certain detection methods.

Chemical Structure:

Physicochemical Properties:

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 77697-23-5 | [1][2] |

| Molecular Formula | C₂₁H₂₇N₅O₇ | [1] |

| Molecular Weight | 461.47 g/mol | [1] |

| Appearance | White to off-white powder | |

| Storage Temperature | -0°C | [1] |

Biological and Pharmacological Properties

The primary and most well-documented biological role of this compound is its function as a substrate for the angiotensin-converting enzyme (ACE). ACE is a key enzyme in the renin-angiotensin system (RAS), which plays a crucial role in the regulation of blood pressure.

This compound is utilized in various research applications, including:

-

Pharmaceutical Development: It is used in the synthesis of peptide-based drugs, potentially enhancing their bioavailability and therapeutic efficacy.[1]

-

Biochemical Research: It serves as a critical tool for studying protein interactions and enzyme activities.[1]

-

Drug Delivery Systems: The compound can be integrated into drug delivery formulations to improve the targeted release of therapeutic agents.[1]

-

Diagnostic Assays: It is employed in the development of diagnostic tests, particularly for identifying specific disease biomarkers.[1]

At present, there is no significant evidence to suggest that this compound has a direct signaling function of its own. Its utility in research is predominantly as a reliable and specific substrate for measuring ACE activity.

Angiotensin-Converting Enzyme (ACE) Activity Assay

The following section provides a detailed methodology for a colorimetric assay to determine the activity of ACE using this compound as a substrate.

Principle

Angiotensin-converting enzyme (ACE) catalyzes the hydrolysis of this compound to yield p-hydroxyhippuric acid and the dipeptide His-Leu. The amount of p-hydroxyhippuric acid produced is directly proportional to the ACE activity and can be quantified spectrophotometrically.

Experimental Protocol

Materials:

-

p-Hydroxyhippuryl-L-histidyl-L-leucine (Substrate)

-

Angiotensin-Converting Enzyme (from rabbit lung or other suitable source)

-

Phosphate (B84403) buffer (pH 8.3)

-

Trichloroacetic acid (TCA) solution

-

Ethyl acetate (B1210297)

-

Spectrophotometer

Procedure:

-

Substrate Solution Preparation: Prepare a solution of p-Hydroxyhippuryl-L-histidyl-L-leucine in the phosphate buffer (pH 8.3).

-

Enzyme Reaction:

-

In a test tube, combine the ACE sample (e.g., serum) with the substrate solution.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

-

Reaction Termination: Stop the enzymatic reaction by adding a solution of trichloroacetic acid (TCA).

-

Extraction:

-

Add ethyl acetate to the reaction mixture to extract the p-hydroxyhippuric acid produced.

-

Vortex the mixture to ensure thorough extraction.

-

Centrifuge to separate the organic and aqueous phases.

-

-

Quantification:

-

Carefully transfer the ethyl acetate layer (containing p-hydroxyhippuric acid) to a clean tube.

-

Evaporate the ethyl acetate to dryness.

-

Reconstitute the residue in a known volume of buffer or water.

-

Measure the absorbance of the solution at a specific wavelength (typically around 228 nm) using a spectrophotometer.

-

-

Calculation: Calculate the ACE activity based on the amount of p-hydroxyhippuric acid produced, using a standard curve for calibration. One unit of ACE activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of p-hydroxyhippuric acid per minute under the specified conditions.

Visualizations

ACE Catalyzed Hydrolysis of this compound

The following diagram illustrates the enzymatic reaction at the core of the ACE activity assay.

Caption: ACE catalyzes the cleavage of this compound.

Experimental Workflow for ACE Activity Assay

The logical flow of the experimental protocol for determining ACE activity is depicted below.

References

The Enzymatic Dance: A Technical Guide to the Mechanism of p-Hydroxyhippuryl-His-Leu as an ACE Substrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of p-Hydroxyhippuryl-His-Leu, a widely utilized synthetic substrate for the Angiotensin-Converting Enzyme (ACE). By exploring its interaction with the enzyme's active site, detailing the catalytic process, and providing comprehensive experimental protocols, this document serves as a critical resource for professionals in drug discovery and development.

Introduction to Angiotensin-Converting Enzyme (ACE) and its Substrate

Angiotensin-Converting Enzyme (ACE, EC 3.4.15.1) is a zinc-dependent dipeptidyl carboxypeptidase that plays a pivotal role in the renin-angiotensin system (RAS), a critical regulator of blood pressure and cardiovascular homeostasis.[1][2] ACE facilitates the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II by cleaving a C-terminal dipeptide.[1][2] It also inactivates the vasodilator bradykinin.[1] Given its central role in blood pressure regulation, ACE is a major therapeutic target for the management of hypertension and related cardiovascular disorders.

To study the activity of ACE and screen for potential inhibitors, specific substrates are required. One such synthetic substrate is p-Hydroxyhippuryl-L-Histidyl-L-Leucine (HHL). ACE cleaves the His-Leu dipeptide from HHL, producing p-Hydroxyhippuric acid and the dipeptide L-Histidyl-L-Leucine.[3] The rate of this reaction can be quantified to determine ACE activity.

Mechanism of Action: The Catalytic Process

The hydrolysis of this compound by ACE occurs at the enzyme's active site. ACE is a zinc metalloproteinase, and the zinc ion is essential for its catalytic activity.[1][4]

The proposed catalytic mechanism involves the following key steps:

-

Substrate Binding: The C-terminal carboxylate group of the leucine (B10760876) residue in HHL interacts with a positively charged residue in the active site of ACE. The hydrophobic side chains of the histidine and leucine residues also fit into specific hydrophobic pockets (S1' and S2' subsites) within the active site.

-

Coordination with Zinc: The carbonyl oxygen of the scissile peptide bond between histidine and leucine coordinates with the active site zinc ion. This coordination, along with interactions with other active site residues, polarizes the carbonyl group, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack: A zinc-activated water molecule acts as a nucleophile, attacking the polarized carbonyl carbon of the peptide bond. A glutamate (B1630785) residue in the active site is thought to act as a general base, accepting a proton from the water molecule to facilitate this attack.[4]

-

Formation of a Tetrahedral Intermediate: The nucleophilic attack results in the formation of an unstable tetrahedral intermediate.

-

Peptide Bond Cleavage: The tetrahedral intermediate collapses, leading to the cleavage of the peptide bond between histidine and leucine. A nearby tyrosine residue may act as a proton donor to the nitrogen of the leaving group (the His-Leu dipeptide).

-

Product Release: The products of the reaction, p-Hydroxyhippuric acid and the dipeptide His-Leu, are released from the active site, regenerating the free enzyme for another catalytic cycle.

Figure 1: Simplified signaling pathway of the enzymatic action of ACE on this compound.

Quantitative Data

The interaction between ACE and its substrate HHL can be characterized by key kinetic parameters. These values are crucial for comparing enzyme efficiency and for the development of ACE inhibitors.

| Parameter | Value | Enzyme Source | Reference |

| Michaelis Constant (Km) | 3.0 mM | Purified testis ACE | [5] |

| Catalytic Constant (kcat) | 195.7 s-1 | Purified testis ACE | [5] |

Experimental Protocols

The activity of ACE is commonly determined by measuring the rate of HHL hydrolysis. Two primary methods are employed: spectrophotometric and fluorometric assays.

Spectrophotometric Assay

This method is based on the quantification of one of the reaction products, hippuric acid.

Principle: The hippuric acid produced is extracted into an organic solvent and its absorbance is measured at a specific wavelength.

Detailed Methodology:

-

Reagent Preparation:

-

ACE solution: Prepare a solution of ACE (e.g., from rabbit lung) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl).

-

Substrate solution (HHL): Dissolve HHL in the same buffer to a final concentration of 5 mM.

-

Stopping reagent: 1 M HCl.

-

Extraction solvent: Ethyl acetate (B1210297).

-

-

Assay Procedure:

-

Pre-incubate a mixture of the ACE solution and buffer at 37°C for 5 minutes.

-

Initiate the reaction by adding the HHL substrate solution and incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 1 M HCl.

-

Extract the hippuric acid into ethyl acetate by vigorous mixing followed by centrifugation to separate the phases.

-

Measure the absorbance of the ethyl acetate layer at 228 nm using a UV-Vis spectrophotometer.

-

-

Data Analysis:

-

A standard curve of known concentrations of hippuric acid is used to determine the amount of product formed.

-

ACE activity is typically expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of HHL per minute under the specified conditions.

-

Fluorometric Assay

This method is generally more sensitive than the spectrophotometric assay and is based on the detection of the His-Leu dipeptide product.

Principle: The His-Leu dipeptide reacts with o-phthaldialdehyde (OPA) to form a fluorescent adduct, which can be quantified.[3][5]

Detailed Methodology:

-

Reagent Preparation:

-

ACE solution: As described for the spectrophotometric assay.

-

Substrate solution (HHL): As described for the spectrophotometric assay.

-

Stopping reagent: 1 M HCl.

-

OPA reagent: Dissolve o-phthaldialdehyde in methanol (B129727) and then dilute in a borate (B1201080) buffer (pH 10.0) containing 2-mercaptoethanol.[6] This reagent should be freshly prepared and protected from light.[3]

-

-

Assay Procedure:

-

Follow the same incubation procedure as the spectrophotometric assay.

-

After stopping the reaction with HCl, add the OPA reagent.

-

Incubate at room temperature for a short period (e.g., 10 minutes) to allow for the formation of the fluorescent adduct.

-

Measure the fluorescence using a fluorometer with an excitation wavelength of approximately 360 nm and an emission wavelength of around 485 nm.[3]

-

-

Data Analysis:

-

A standard curve of known concentrations of His-Leu is used to quantify the amount of product formed.

-

ACE activity is calculated as described for the spectrophotometric assay.

-

Figure 2: General experimental workflow for determining ACE activity using HHL as a substrate.

Conclusion

This compound serves as a reliable and well-characterized substrate for the in vitro assessment of Angiotensin-Converting Enzyme activity. Understanding its mechanism of action, coupled with robust and sensitive experimental protocols, is fundamental for researchers in the fields of cardiovascular medicine and drug development. The data and methodologies presented in this guide provide a solid foundation for the accurate determination of ACE activity and the screening of novel therapeutic inhibitors.

References

- 1. Angiotensin-converting enzyme - Wikipedia [en.wikipedia.org]

- 2. Angiotensin-Converting Enzyme - Proteopedia, life in 3D [proteopedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Three key proteases – angiotensin-I-converting enzyme (ACE), ACE2 and renin – within and beyond the renin-angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A high-throughput fluorimetric assay for angiotensin I-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of p-Hydroxyhippuryl-His-Leu Peptide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of the tripeptide p-Hydroxyhippuryl-His-Leu. This peptide is a known substrate for Angiotensin-Converting Enzyme (ACE) and serves as a valuable tool in biochemical assays and inhibitor screening.[1][2][3][4][5] The methodologies described herein are based on established principles of solid-phase peptide synthesis (SPPS) and chromatographic purification.

Overview of the Synthetic Strategy

The synthesis of this compound is most efficiently achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[6][7][8] The peptide is assembled sequentially on a solid support (resin), starting from the C-terminal amino acid, Leucine. The final step involves the coupling of a protected p-Hydroxyhippuric acid derivative to the N-terminus of the resin-bound dipeptide (His-Leu). The process concludes with the cleavage of the peptide from the resin and the simultaneous removal of all protecting groups, followed by purification and characterization.

Table 1: Key Reagents and Their Functions

| Reagent/Component | Function |

| 2-Chlorotrityl chloride resin | Solid support for peptide assembly, allowing for cleavage to a C-terminal carboxylic acid.[9] |

| Fmoc-Leu-OH | N-terminally protected Leucine, the first amino acid to be attached to the resin. |

| Fmoc-His(Trt)-OH | N-terminally and side-chain protected Histidine. The Trityl (Trt) group prevents side reactions at the imidazole (B134444) ring.[6][7] |

| p-Hydroxyhippuric acid (with protected hydroxyl group) | The N-terminal capping moiety. The phenolic hydroxyl group requires protection (e.g., as a t-Butyl ether) to prevent side reactions.[10] |

| Piperidine (B6355638) in DMF (20%) | Reagent for the removal of the Fmoc protecting group at each step of the synthesis.[8] |

| DIC/HOBt or HBTU/DIPEA | Coupling reagents that facilitate the formation of peptide bonds.[7] |

| Trifluoroacetic acid (TFA) | Strong acid used in the final cleavage cocktail to release the peptide from the resin and remove side-chain protecting groups.[11] |

| Water, Triisopropylsilane (TIS) | Scavengers added to the cleavage cocktail to prevent side reactions with reactive intermediates.[11] |

| Acetonitrile (B52724) (ACN) and Water with 0.1% TFA | Mobile phases for reversed-phase high-performance liquid chromatography (RP-HPLC) purification.[1][2][4][5] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

The synthesis is performed on a 2-chlorotrityl chloride resin to yield the desired peptide with a free C-terminal carboxylic acid.

2.1.1. Resin Preparation and First Amino Acid Coupling (Fmoc-Leu-OH)

-

Swell the 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 1 hour.

-

Wash the resin with dimethylformamide (DMF).

-

Dissolve Fmoc-Leu-OH (2 equivalents relative to resin loading) and diisopropylethylamine (DIPEA) (4 equivalents) in DCM.

-

Add the amino acid solution to the resin and agitate for 2 hours.

-

Cap any unreacted sites on the resin by adding a solution of DCM/Methanol/DIPEA (80:15:5) and agitating for 30 minutes.

-

Wash the resin with DCM, DMF, and finally DCM, then dry under vacuum.

2.1.2. Peptide Chain Elongation (Coupling of Fmoc-His(Trt)-OH)

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the Leucine residue. Wash thoroughly with DMF.

-

Coupling:

-

In a separate vessel, pre-activate Fmoc-His(Trt)-OH (3 equivalents) with N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) and 1-Hydroxybenzotriazole (HOBt) (3 equivalents) in DMF for 10 minutes. Using DIC/HOBt is recommended to minimize racemization of the histidine residue.

-

Add the activated amino acid solution to the resin and agitate for 2-4 hours.

-

Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

-

Washing: Wash the resin with DMF and DCM.

2.1.3. N-Terminal Capping with p-Hydroxyhippuric Acid

-

Fmoc Deprotection: Remove the Fmoc group from the Histidine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF.

-

Preparation of Protected p-Hydroxyhippuric Acid:

-

Protect the phenolic hydroxyl group of p-hydroxybenzoic acid as a tert-butyl (tBu) ether. This can be achieved by reacting p-hydroxybenzoic acid with isobutylene (B52900) in the presence of an acid catalyst.

-

Couple the resulting 4-(tert-butoxy)benzoic acid to the amino group of glycine (B1666218) methyl ester using standard peptide coupling reagents (e.g., HBTU/DIPEA).

-

Saponify the methyl ester to yield 4-(tert-butoxy)hippuric acid.

-

-

Coupling:

-

Activate the 4-(tert-butoxy)hippuric acid (3 equivalents) with DIC/HOBt in DMF.

-

Add the activated acid to the deprotected His-Leu-resin and agitate for 2-4 hours.

-

Confirm the completion of the coupling with a ninhydrin test.

-

-

Final Washing: Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

Peptide Cleavage and Deprotection

-

Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours. The Trt group from Histidine and the tBu group from the p-hydroxybenzoyl moiety will be removed during this step.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide pellet under vacuum.

Table 2: Typical Cleavage Cocktail Composition

| Component | Volume Percentage | Purpose |

| Trifluoroacetic acid (TFA) | 95% | Cleaves the peptide from the resin and removes acid-labile protecting groups. |

| Triisopropylsilane (TIS) | 2.5% | Scavenger to prevent side reactions from cleaved protecting groups, particularly the trityl group. |

| Water | 2.5% | Scavenger. |

Purification by RP-HPLC

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% TFA).

-

Chromatographic Conditions:

-

Column: C18 stationary phase.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a typical starting point for a tripeptide of this nature.

-

Detection: UV absorbance at 220 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to confirm purity.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Table 3: RP-HPLC Purification Parameters

| Parameter | Value/Condition |

| Column | C18, 5 µm particle size, 100 Å pore size |

| Flow Rate | 1.0 mL/min (analytical), 10-20 mL/min (preparative) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-50% B over 30 minutes (example) |

| Detection Wavelength | 220 nm, 280 nm |

Characterization

-

Mass Spectrometry: Confirm the molecular weight of the purified peptide using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. The expected monoisotopic mass for C21H27N5O6 is approximately 445.19 g/mol .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 2D NMR (e.g., COSY, TOCSY) can be used to confirm the amino acid sequence and structural integrity of the peptide.

Visualized Workflows

Caption: Solid-Phase Synthesis Workflow for this compound.

Caption: Purification and Isolation Workflow.

Biological Context: Signaling Pathway

This compound is a synthetic substrate for Angiotensin-Converting Enzyme (ACE), a key enzyme in the Renin-Angiotensin System (RAS), which regulates blood pressure. ACE cleaves the His-Leu dipeptide from this compound, releasing p-Hydroxyhippuric acid. This reaction is often used in vitro to measure ACE activity or to screen for ACE inhibitors.

Caption: Role of ACE in the Renin-Angiotensin System and as a target for the substrate.

References

- 1. Performance of two commonly used angiotensin-converting enzyme inhibition assays using FA-PGG and HHL as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Performance of two commonly used angiotensin-converting enzyme inhibition assays using FA-PGG and HHL as substrates | Journal of Dairy Research | Cambridge Core [cambridge.org]

- 3. Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sensitive method for quantitation of angiotensin-converting enzyme (ACE) activity in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chempep.com [chempep.com]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 11. mdpi.com [mdpi.com]

The Advent of p-Hydroxyhippuryl-His-Leu: A Technical Deep Dive into its Role in ACE Research

For Immediate Release

TOKYO, Japan - In the landscape of angiotensin-converting enzyme (ACE) research, the development of specific and reliable substrates has been pivotal. Among these, p-Hydroxyhippuryl-His-Leu has carved out a significant niche, particularly for its application in a straightforward colorimetric assay. This technical guide delves into the discovery, history, and detailed experimental protocols associated with this important tripeptide, offering researchers, scientists, and drug development professionals a comprehensive resource.

From Radiometric to Colorimetric: A Shift in ACE Assay Methodology

The journey to the use of this compound as a substrate for ACE is rooted in the foundational work on ACE assays. Early methods for determining ACE activity often relied on the substrate Hippuryl-His-Leu (HHL), as notably described by Cushman and Cheung. Their spectrophotometric assay, while effective, involved a cumbersome extraction step with an organic solvent to quantify the hippuric acid produced.[1]

The innovation of a colorimetric method utilizing p-Hydroxyhippuryl-L-histidyl-L-leucine, detailed in a 1981 paper by Y. Kasahara and Y. Ashihara, marked a significant advancement in the field.[2] This new approach offered a simpler, more rapid, and reproducible alternative, eliminating the need for organic extraction.[1][2]

The Core Principle: A Multi-Enzyme Cascade for Colorimetric Detection

The colorimetric assay employing this compound is based on a series of enzymatic reactions. First, ACE cleaves the substrate, p-Hydroxyhippuryl-L-histidyl-L-leucine, to yield p-hydroxyhippuric acid and L-histidyl-L-leucine. Subsequently, the enzyme hippuricase hydrolyzes p-hydroxyhippuric acid to produce p-hydroxybenzoic acid and glycine. In the final step, p-hydroxybenzoic acid undergoes oxidative coupling with 4-aminoantipyrine (B1666024) in the presence of peroxidase and hydrogen peroxide. This reaction forms a quinoneimine dye, the absorbance of which can be measured to determine ACE activity.[2]

Quantitative Data Summary

The development of the colorimetric assay provided key kinetic parameters for the interaction of this compound with ACE. The following table summarizes the available quantitative data.

| Parameter | Value | Source |

| Michaelis-Menten Constant (Km) | 0.32 mmol/L | Kasahara & Ashihara, 1981[2] |

| Optimal pH | 8.3 | Kasahara & Ashihara, 1981[2] |

Experimental Protocols

Synthesis of p-Hydroxyhippuryl-L-histidyl-L-leucine

The synthesis of the substrate was a crucial prerequisite for the development of the assay. A patent filed by Fujizoki Pharmaceutical Co., Ltd. outlines a method for its preparation. The synthesis involves a multi-step process, beginning with the coupling of carbobenzoxy-glycine and L-histidine methyl ester. The resulting product is then converted to a hydrazide, which is subsequently reacted in a multi-step process to yield the final p-hydroxyhippuryl-L-histidyl-L-leucine.

Colorimetric ACE Assay Protocol

The following protocol is based on the method described by Kasahara and Ashihara (1981).

Reagents:

-

Substrate Solution: A buffer solution (pH 8.3) containing:

-

5 mM p-hydroxyhippuryl-L-histidyl-L-leucine

-

1 U hippuricase

-

0.5 U peroxidase

-

2 mM 4-aminoantipyrine

-

2 mM H₂O₂

-

0.4 M NaCl

-

0.1 M boric acid

-

-

Serum Sample

Procedure:

-

To 0.25 ml of the buffer solution, add 0.05 ml of serum and 0.049 ml of pure water.

-

Incubate the reaction mixture.

-

Measure the change in absorbance at 505 nm to determine the concentration of the quinoneimine dye formed.

-

Calculate the ACE activity based on the rate of dye formation.

Conclusion

The introduction of this compound as a substrate for a colorimetric ACE assay represented a significant methodological improvement in the study of the renin-angiotensin system. This technical guide provides a consolidated overview of its history, the underlying biochemical principles, and the detailed protocols necessary for its application. The simplicity and reliability of this assay have made it a valuable tool for researchers and clinicians alike, facilitating a deeper understanding of ACE enzymology and the development of novel therapeutic agents.

References

A Technical Guide to the Biological Significance of p-Hydroxyhippuryl-His-Leu Hydrolysis

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the hydrolysis of p-Hydroxyhippuryl-L-Histidyl-L-Leucine (HHL), a synthetic peptide substrate. The biological significance of this reaction lies not in a direct physiological role, but in its widespread application as a robust and reliable method for quantifying the activity of Angiotensin-Converting Enzyme (ACE). Understanding this process is fundamental for research into cardiovascular health and the development of therapeutic ACE inhibitors.

The Biological Context: Angiotensin-Converting Enzyme (ACE) and the Renin-Angiotensin System (RAS)

Angiotensin-Converting Enzyme (ACE) is a central component of the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1][2] The primary and most well-understood function of ACE is the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor octapeptide Angiotensin II.[3][4][5]

Angiotensin II exerts several powerful effects that collectively increase blood pressure:

-

Vasoconstriction: It directly causes the narrowing of arterioles, increasing systemic vascular resistance.[3]

-

Aldosterone Secretion: It stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention by the kidneys.[3][4]

-

Antidiuretic Hormone (ADH) Release: It enhances the release of ADH (vasopressin) from the pituitary gland, further promoting water reabsorption in the kidneys.[3]

-

Sympathetic Nervous System Potentiation: It augments the activity of the sympathetic nervous system, leading to increased cardiac output and vasoconstriction.[3]

Given its pivotal role in elevating blood pressure, ACE is a primary target for antihypertensive therapies. The development and screening of ACE inhibitors, a cornerstone of treatment for hypertension and heart failure, relies on accurate methods for measuring ACE activity.[2]

The Hydrolysis Reaction: A Tool for Measurement

The hydrolysis of p-Hydroxyhippuryl-His-Leu, or its more common analogue Hippuryl-His-Leu (HHL), serves as the basis for the most widely used ACE activity assays.[6][7] ACE is a zinc-dependent dipeptidyl carboxypeptidase that cleaves a dipeptide from the C-terminus of its substrate. In this assay, ACE hydrolyzes the HHL substrate into two products: p-Hydroxyhippuric acid (or hippuric acid) and the dipeptide L-Histidyl-L-Leucine.

The rate of formation of these products is directly proportional to the enzymatic activity of ACE in the sample. By quantifying the amount of hippuric acid produced over a specific time, researchers can determine the ACE activity level.[8]

Quantitative Data: Kinetic Parameters

The efficiency of HHL hydrolysis by ACE has been characterized by determining its kinetic parameters. These values are crucial for designing robust assays and for comparing enzyme activity across different studies and species.

| Enzyme Source | Substrate | Km (Michaelis Constant) | Vmax (Maximum Velocity) | Reference |

| Porcine Lung ACE | Hippuryl-His-Leu (HHL) | 30.8 ± 0.1 x 10-6 M | 1.3 ± 0.01 x 10-6 mol/min | [9][10] |

| Canine Heart ACE | Hippuryl-His-Leu (HHL) | 1.34 ± 0.08 mM | 36.8 ± 11.5 x 10-10 M/min | [8] |

Note: Kinetic parameters can vary based on the enzyme source, purity, and specific assay conditions (e.g., pH, temperature, buffer composition).

Experimental Protocols for Measuring ACE Activity

The quantification of HHL hydrolysis is typically performed using spectrophotometric or High-Performance Liquid Chromatography (HPLC) methods.

This method, based on the work of Cushman and Cheung, measures the absorbance of the hippuric acid product after extraction.[8]

Principle: Hippuric acid is extracted from the aqueous reaction mixture into an organic solvent (ethyl acetate). The absorbance of the extracted hippuric acid is then measured at 228 nm.[11][12]

Detailed Methodology:

-

Reagent Preparation:

-

Substrate Buffer: Prepare a solution of 10 mM Hippuryl-His-Leu (HHL) in 0.2 M potassium phosphate (B84403) buffer (pH 8.3) containing 0.3 M NaCl.[11][12]

-

Enzyme Solution: Prepare an ACE working solution (e.g., 26 mU/mL) from a stock solution (e.g., rabbit lung ACE).[11][12]

-

Stopping Reagent: 1 N Hydrochloric Acid (HCl).

-

Extraction Solvent: Ethyl Acetate (B1210297).

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine 150 µL of the substrate buffer with 25 µL of the sample containing ACE (or a standard). For inhibitor screening, pre-incubate the enzyme with the inhibitor before adding the substrate.

-

Incubate the mixture at 37°C for a defined period (e.g., 30-80 minutes).[11]

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 250 µL of 1 N HCl.

-

Add 1.5 mL of ethyl acetate to the tube. Vortex vigorously for 15-30 seconds to extract the hippuric acid into the organic phase.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.[11]

-

-

Quantification:

-

Carefully transfer 1.0 mL of the upper organic (ethyl acetate) layer to a new tube.

-

Evaporate the ethyl acetate to dryness (e.g., using a heat block at 95°C or a vacuum concentrator).[11]

-

Re-dissolve the dried hippuric acid residue in 1.0 mL of distilled water or buffer.[11]

-

Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.

-

-

Calculation:

-

Calculate the concentration of hippuric acid based on a standard curve. ACE activity is typically expressed in units (U), where 1 U is the amount of enzyme that releases 1 µmol of hippuric acid per minute under the specified conditions.

-

The HPLC method offers higher specificity and sensitivity by directly separating and quantifying the hippuric acid product from the unreacted substrate and other components.[8]

Principle: The reaction mixture is injected into an HPLC system. A reverse-phase C18 column separates hippuric acid from HHL, and a UV detector quantifies the hippuric acid peak.[13]

Detailed Methodology:

-

Reagent Preparation & Enzymatic Reaction: Follow steps 1 and 2 from the spectrophotometric protocol.

-

Reaction Termination: Stop the reaction by adding 250 µL of 1 N HCl.

-

Sample Preparation:

-

Centrifuge the terminated reaction mixture to pellet any precipitated protein.

-

Transfer the supernatant to an HPLC vial for analysis. Direct injection without extraction is often possible, simplifying the workflow.

-

-

Chromatographic Conditions:

-

Column: ZORBAX SB-C18 (or equivalent), 4.6 mm x 150 mm, 5 µm particle size.[13]

-

Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 25:75 v/v), with both solvents containing 0.05% trifluoroacetic acid (TFA).[13]

-

Flow Rate: 0.5 - 1.0 mL/min.[13]

-

Detection: UV absorbance at 228 nm.[13]

-

Column Temperature: 25°C.[13]

-

-

Quantification and Calculation:

-

Inject a defined volume (e.g., 20 µL) of the sample supernatant.

-

Identify the hippuric acid peak by its retention time, confirmed by running a pure standard.

-

Quantify the peak area and calculate the concentration of hippuric acid using a standard curve. Calculate ACE activity as described previously.

-

Conclusion

The hydrolysis of this compound is not a naturally occurring process within human physiology. Its biological significance is derived entirely from its utility as a reliable and reproducible substrate for the in vitro measurement of Angiotensin-Converting Enzyme activity. This simple enzymatic assay is indispensable for fundamental research into the Renin-Angiotensin System, the clinical diagnosis of certain pathologies like sarcoidosis, and critically, for the discovery and development of ACE inhibitors—a class of drugs that has revolutionized the management of hypertension and cardiovascular disease.

References

- 1. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]

- 3. phlebotomycareertraining.com [phlebotomycareertraining.com]

- 4. Renin-angiotensin system | Definition & Facts | Britannica [britannica.com]

- 5. The Angiotensin Metabolite His-Leu Is a Strong Copper Chelator Forming Highly Redox Active Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ACE by Spectrophotometry Test Nagpur | Diagnopein [diagnopein.com]

- 8. Sensitive method for quantitation of angiotensin-converting enzyme (ACE) activity in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. [Determination of angiotensin converting enzyme inhibitor activity by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of p-Hydroxyhippuryl-His-Leu

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Hydroxyhippuryl-L-histidyl-L-leucine, systematically known as N-(N-(N-(4-Hydroxybenzoyl)glycyl)-L-histidyl)-L-leucine, is a synthetic tripeptide of significant interest in biochemical and pharmaceutical research. Its primary and most well-documented application is as a chromogenic substrate for the angiotensin-converting enzyme (ACE)[1]. The enzymatic cleavage of this substrate forms the basis of various quantitative assays to determine ACE activity, which is crucial in the research and management of hypertension and other cardiovascular diseases. This guide provides a comprehensive overview of its core physicochemical properties, synthesis, and its application in experimental protocols.

Physicochemical Characteristics

| Property | Value | Reference / Note |

| Chemical Name | N-(N-(N-(4-Hydroxybenzoyl)glycyl)-L-histidyl)-L-leucine | [2] |

| Molecular Formula | C₂₁H₂₇N₅O₆ | [3] |

| Molecular Weight | 445.47 g/mol | [3] |

| CAS Number | 77697-23-5 | [1][4] |

| Appearance | White to off-white powder | Inferred from analogous compounds. |

| Storage Conditions | -15°C to 0°C | [3][5] |

| SMILES | CC(C)C--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)CNC(=O)C2=CC=C(O)C=C2 | Inferred from structure. |

| Estimated pKa | ~2.4 (Terminal COOH), ~6.0 (Histidine side-chain), ~10.0 (Phenolic OH) | Estimated from constituent amino acids. |

| Solubility | No quantitative data available. The compound's utility in aqueous enzyme assays suggests at least moderate solubility in relevant buffer systems. |

Experimental Protocols

Synthesis of p-Hydroxyhippuryl-L-histidyl-L-leucine

A documented method for the synthesis of this peptide involves the deprotection of a protected precursor. The following protocol is based on a described chemical synthesis process[2].

Methodology:

-

Starting Material: Carbobenzoxyglycyl-L-histidyl-L-leucine methyl ester serves as the protected peptide precursor.

-

Deprotection: 20 g of the starting material is added to 100 ml of a 25% solution of hydrogen bromide (HBr) in acetic acid.

-

Reaction: The mixture is stirred for one hour at room temperature. During this time, the carbobenzoxy (Cbz) protecting group is cleaved by the HBr/acetic acid solution.

-

Precipitation: Following deprotection, 2000 ml of absolute ether is added to the reaction mixture. The change in solvent polarity causes the peptide product to precipitate out of the solution.

-

Isolation and Purification: The resulting precipitate is isolated by filtration.

-

Washing: The collected solid is washed thoroughly with ethyl ether to remove residual reagents and byproducts.

-

Drying: The final product is dried in a desiccator to yield p-hydroxyhippuryl-L-histidyl-L-leucine.

Note: This synthesis describes the final deprotection step. The synthesis of the protected precursor and the coupling of p-hydroxyhippuric acid are prerequisite steps not detailed here.

References

The Role of p-Hydroxyhippuryl-His-Leu in Elucidating Protein Interactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic peptide, p-Hydroxyhippuryl-His-Leu, and its application in the study of protein interactions, with a primary focus on the angiotensin-converting enzyme (ACE). This document details the biochemical basis of its use, presents relevant quantitative data, and offers adapted experimental protocols for its utilization in research and drug discovery.

Introduction to this compound

p-Hydroxyhippuryl-L-histidyl-L-leucine is a synthetic tripeptide that serves as a substrate for the angiotensin-converting enzyme (ACE), a key regulator of blood pressure and cardiovascular function.[1][2] Its structural similarity to the natural C-terminus of angiotensin I allows it to be specifically recognized and cleaved by ACE. The enzymatic hydrolysis of this compound forms the basis of various assays designed to measure ACE activity and to screen for potential ACE inhibitors, which are a cornerstone in the treatment of hypertension and other cardiovascular diseases. While detailed, peer-reviewed protocols and specific kinetic data for this compound are not extensively available in public domain literature, this guide provides an adapted protocol based on available information and data from its close structural analog, Hippuryl-His-Leu (HHL).

Biochemical Principle of ACE Activity Assays

The fundamental principle behind the use of this compound in studying ACE interactions lies in the enzymatic cleavage of the peptide bond between the histidine and leucine (B10760876) residues. This reaction yields two products: p-hydroxyhippuric acid and the dipeptide His-Leu. The rate of formation of these products is directly proportional to the activity of the ACE enzyme. By employing various detection methods to quantify either the substrate consumed or the products generated, researchers can accurately determine ACE activity.

The general reaction is as follows:

This compound + H₂O --(ACE)--> p-Hydroxyhippuric Acid + His-Leu

Quantitative Data

| Substrate | Enzyme Source | K_m_ | V_max_ | Assay Method | Reference |

| Hippuryl-His-Leu (HHL) | Porcine Lung ACE | 30.8 ± 0.1 x 10⁻⁶ M | 1.3 ± 0.01 x 10⁻⁶ mol/min | Colorimetric | [3] |

| Hippuryl-His-Leu (HHL) | Serum | 0.9 mmol/l | Not Specified | Spectrophotometric | [4] |

| Hippuryl-His-Leu (HHL) | Canine Cardiac Tissue | 1.34 ± 0.08 mM | 36.8 ± 11.5 x 10⁻¹⁰ M/min | HPLC | [5] |

Experimental Protocols

The following is an adapted spectrophotometric protocol for the determination of ACE activity using this compound. This protocol is based on established methods for the analogous substrate, HHL, and information derived from patent literature describing the use of this compound.[6][7][8]

4.1. Materials and Reagents

-

This compound (Substrate)

-

Angiotensin-Converting Enzyme (from rabbit lung or other suitable source)

-

Boric acid buffer (0.1 M, containing 0.4 M NaCl, pH 8.3)

-

Trichloroacetic acid (TCA) solution (1 M) for reaction termination

-

Ethyl acetate (B1210297)

-

Spectrophotometer capable of measuring absorbance at 228 nm

-

Microcentrifuge tubes

-

Pipettes

4.2. Assay Procedure

-

Substrate Preparation: Prepare a 5 mM solution of this compound in the boric acid buffer.

-

Enzyme Preparation: Dilute the ACE stock solution in the boric acid buffer to the desired concentration (e.g., 10 mU/mL).

-

Reaction Initiation: In a microcentrifuge tube, combine 150 µL of the substrate solution with 50 µL of the diluted enzyme solution. For a blank control, add 50 µL of the boric acid buffer instead of the enzyme solution.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 250 µL of 1 M TCA solution.

-

Extraction: Add 1.5 mL of ethyl acetate to the tube, vortex for 30 seconds, and centrifuge at 3000 x g for 10 minutes to separate the layers.

-

Measurement: Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.

-

Reconstitution and Reading: Reconstitute the dried p-hydroxyhippuric acid in 1 mL of deionized water and measure the absorbance at 228 nm using a spectrophotometer.

4.3. Data Analysis

The ACE activity is calculated based on the amount of p-hydroxyhippuric acid formed. A standard curve of known concentrations of p-hydroxyhippuric acid should be prepared to determine the molar extinction coefficient.

Visualizations

5.1. Signaling Pathway

The Renin-Angiotensin System (RAS) is the primary signaling pathway in which ACE plays a critical role. The following diagram illustrates the key components and interactions within this pathway.

Caption: The Renin-Angiotensin System (RAS) signaling cascade.

5.2. Experimental Workflow

The following diagram outlines the general workflow for an ACE inhibition assay using this compound.

Caption: Workflow for an ACE inhibition assay.

Conclusion

This compound is a valuable tool for the in vitro study of angiotensin-converting enzyme activity and the screening of potential inhibitors. While specific kinetic data and detailed, peer-reviewed protocols for this particular substrate are limited, its close structural and functional relationship to HHL allows for the adaptation of existing methods. This technical guide provides a foundational understanding and a practical starting point for researchers and drug development professionals to utilize this compound in their investigations of ACE-related protein interactions and their therapeutic modulation. Further research to establish the precise kinetic parameters of this compound would be beneficial for its broader application.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound-OH | 77697-23-5 [amp.chemicalbook.com]

- 3. Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimized determination of angiotensin I-converting enzyme activity with hippuryl-L-histidyl-L-leucine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sensitive method for quantitation of angiotensin-converting enzyme (ACE) activity in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DE3034618C2 - Method for the determination of the activity of the angiotensin converting enzyme - Google Patents [patents.google.com]

- 7. US4292404A - Method for determining the activity of the angiotensin-converting enzyme - Google Patents [patents.google.com]

- 8. Angiotensin-converting enzyme inhibitory assay [protocols.io]

An In-Depth Technical Guide to the Enzymatic Cleavage of p-Hydroxyhippuryl-His-Leu

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic cleavage of the synthetic peptide p-Hydroxyhippuryl-His-Leu (HHL), a cornerstone substrate for the assay of Angiotensin-Converting Enzyme (ACE). The following sections detail the kinetics of this reaction, standardized experimental protocols for its measurement, and the broader physiological context of ACE's role in the Renin-Angiotensin System.

Core Concepts: The ACE-HHL Reaction

Angiotensin-Converting Enzyme (ACE, EC 3.4.15.1) is a dipeptidyl carboxypeptidase that plays a critical role in the regulation of blood pressure.[1] A common in vitro method for quantifying ACE activity involves the use of the synthetic substrate this compound. ACE catalyzes the hydrolysis of the peptide bond between the phenylalanine and glycine (B1666218) residues of HHL, releasing p-Hydroxyhippuric acid (p-HA) and the dipeptide Histidyl-Leucine (His-Leu).[2] The rate of p-HA formation is directly proportional to the ACE activity.

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymatic cleavage of HHL by ACE and the inhibition of this reaction.

Table 1: Kinetic Parameters of ACE with HHL Substrate

| Enzyme Source | Km (mM) | Vmax (mol/min) |

| Canine Cardiac Tissue | 1.34 ± 0.08 | 36.8 ± 11.5 x 10-10 |

| Porcine Lung | 0.0308 ± 0.0001 | 1.3 ± 0.01 x 10-6 |

Table 2: IC50 Values of Common ACE Inhibitors using HHL Assay

| Inhibitor | IC50 | Substrate Used |

| Captopril | 1.1 ± 0.05 x 10-9 M | HHL |

| Captopril | 1.79-15.1 nM | HHL |

| Lisinopril | 2.5 ± 0.03 x 10-9 M | HHL |

| Lisinopril | Used as a control | HHL |

Experimental Protocols

Two primary methods for quantifying the enzymatic cleavage of HHL are detailed below: a spectrophotometric method and a High-Performance Liquid Chromatography (HPLC) method.

Spectrophotometric Assay for ACE Activity

This method is based on the quantification of the released hippuric acid.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

This compound (HHL)

-

Sodium Borate (B1201080) Buffer (50 mM, pH 8.3, containing 300 mM NaCl)

-

1 M HCl

-

Ethyl Acetate (B1210297)

-

UV-Visible Spectrophotometer

Procedure:

-

Reagent Preparation:

-

Enzymatic Reaction:

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

Add 1.5 mL of ethyl acetate to extract the hippuric acid and vortex for 3 minutes.

-

Centrifuge the mixture at 3,600 rpm for 15 minutes.[4]

-

-

Quantification:

-

Calculation of ACE Inhibition:

-

The percentage of ACE inhibition can be calculated using the following formula: ACE Inhibition (%) = [1 - (AUC_inhibitor / AUC_control)] x 100[3]

-

Where AUC_inhibitor is the absorbance of the sample with the inhibitor and AUC_control is the absorbance of the sample without the inhibitor.

-

HPLC-Based Assay for ACE Activity

This method offers improved sensitivity and specificity by directly separating and quantifying hippuric acid and HHL.

Materials:

-

Same as the spectrophotometric assay

-

HPLC system with a C18 reverse-phase column

-

Mobile Phase: Acetonitrile (B52724) and water with trifluoroacetic acid (TFA)

Procedure:

-

Reagent Preparation and Enzymatic Reaction:

-

Follow steps 1 and 2 from the spectrophotometric protocol.

-

-

Reaction Termination:

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

-

HPLC Analysis:

-

Directly inject a sample of the reaction mixture onto the HPLC column.[5]

-

Separate hippuric acid and HHL using a gradient elution with a mobile phase consisting of acetonitrile and water, both containing 0.05% TFA.

-

Detect the compounds by monitoring the absorbance at 228 nm.

-

-

Quantification and Calculation:

-

Quantify the amount of hippuric acid formed by integrating the peak area and comparing it to a standard curve.

-

Calculate the ACE activity and inhibition as described in the spectrophotometric method, using the peak area of hippuric acid instead of absorbance.

-

Visualizations

Enzymatic Cleavage of this compound

Caption: ACE catalyzes the cleavage of HHL into two products.

Experimental Workflow for ACE Inhibition Assay

Caption: Workflow for determining ACE inhibitory activity.

The Renin-Angiotensin System (RAS) Signaling Pathway

Caption: The central role of ACE in the RAS pathway.

References

p-Hydroxyhippuryl-His-Leu: A Technical Guide to its Application as a Biomarker Substrate for Angiotensin-Converting Enzyme

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Hydroxyhippuryl-L-histidyl-L-leucine (p-OH-HHL) is a synthetic peptide that serves as a crucial substrate for the direct and accurate measurement of Angiotensin-Converting Enzyme (ACE) activity.[1][2] ACE is a key metalloproteinase and a central component of the Renin-Angiotensin System (RAS), playing a pivotal role in the regulation of blood pressure.[3] The enzymatic activity of ACE on p-OH-HHL provides a reliable method for screening potential ACE inhibitors, making it an invaluable tool in cardiovascular research and the development of antihypertensive drugs.[4] This technical guide provides an in-depth overview of p-OH-HHL as a biomarker substrate, including detailed experimental protocols, quantitative data, and a visualization of the underlying biochemical pathways.

While p-Hydroxyhippuryl-His-Leu is a specific substrate, its non-hydroxylated analog, Hippuryl-His-Leu (HHL), is more commonly cited in the literature for ACE activity assays.[5][6][7][8][9] The methodologies and principles described herein are largely applicable to both substrates, with the understanding that the resulting product from HHL cleavage is hippuric acid, whereas for p-OH-HHL it is p-hydroxyhippuric acid.

The Renin-Angiotensin System and the Role of ACE

The Renin-Angiotensin System (RAS) is a hormonal cascade that regulates blood pressure and fluid balance. ACE is a key enzyme in this pathway.

Quantitative Data

The following tables summarize key quantitative parameters related to the use of HHL as a substrate for ACE, which can serve as a reference for assays involving p-OH-HHL.

Table 1: Kinetic Parameters for Porcine Lung ACE with HHL Substrate

| Parameter | Value | Reference |

| Km | 30.8 ± 0.1 x 10-6 M | [5][9] |

| Vmax | 1.3 ± 0.01 x 10-6 mol/min | [5][9] |

Table 2: IC50 Values of Standard ACE Inhibitors (HHL Substrate)

| Inhibitor | IC50 Value | Reference |

| Captopril | 1.1 ± 0.05 x 10-9 M | [5][9] |

| Lisinopril | 2.5 ± 0.03 x 10-9 M | [5][9] |

Table 3: Performance of HHL-based ACE Activity Assays

| Assay Method | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |

| Colorimetric | Hippuric Acid | 1.46 x 10-7 M | 4.43 x 10-7 M | [5][9] |

| HPLC | Hippuric Acid | 0.50 µmol/L | - | [7] |

| UPLC-DAD | Hippuryl-histidyl-leucine | 0.134 mM | 0.4061 mM | [8] |

Experimental Protocols

General ACE Inhibition Assay

This protocol outlines the fundamental steps for determining ACE inhibitory activity using a substrate like p-OH-HHL or HHL.[3][10]

Detailed Colorimetric Assay Protocol

This method is adapted from a high-throughput screening assay for ACE inhibitors using HHL and can be applied to p-OH-HHL.[5][9] The principle involves the quantification of the released p-hydroxyhippuric acid.

Materials:

-

This compound (Substrate)

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Sodium borate (B1201080) buffer (0.05 M, pH 8.2, containing 0.3 M NaCl)

-

Hydrochloric acid (1 M HCl)

-

Benzene (B151609) sulfonyl chloride

Procedure:

-

Assay Preparation: In a microplate well, add 125 µL of sodium borate buffer, 50 µL of 5 mM p-OH-HHL substrate solution, and 25 µL of the ACE enzyme extract. For inhibitor screening, pre-incubate the enzyme with the test compound before adding the substrate.

-

Enzymatic Reaction: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 200 µL of 1 M HCl.[9][10]

-

Color Development: Add pyridine and benzene sulfonyl chloride to the mixture. A yellow color develops, which is directly proportional to the amount of p-hydroxyhippuric acid formed.

-

Measurement: Measure the absorbance at a wavelength of 410 nm.

-

Calculation: Compare the absorbance of the sample with a standard curve of p-hydroxyhippuric acid to determine the concentration of the product formed. The percentage of ACE inhibition can be calculated using the formula:

-

% Inhibition = [(A - B) / A] * 100

-

Where A is the peak area of the control and B is the peak area of the experimental sample.[10]

-

Detailed HPLC-Based Assay Protocol

This protocol provides a robust method for the separation and quantification of the reaction product, offering high precision and reliability.[7]

Materials:

-

This compound (Substrate)

-

Angiotensin-Converting Enzyme

-

Buffer solution (e.g., Tris-HCl or borate buffer)

-

Hydrochloric acid (1 M HCl)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Triethylamine (TEA)

-

Deionized water

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the buffer, ACE, and the test inhibitor (or vehicle).

-

Initiation and Incubation: Start the reaction by adding the p-OH-HHL substrate. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding 1 M HCl.

-

Sample Preparation: Filter the sample through a 0.22-µm filter before injection into the HPLC system.

-

HPLC Analysis:

-

Quantification: Identify and quantify the peak corresponding to p-hydroxyhippuric acid by comparing its retention time and area with a known standard.

Applications in Research and Drug Development

-

High-Throughput Screening (HTS): The colorimetric assay using p-OH-HHL is well-suited for HTS of large compound libraries to identify potential ACE inhibitors.[5][9]

-

Structure-Activity Relationship (SAR) Studies: This substrate allows for the precise determination of IC50 values, which is essential for understanding the SAR of novel ACE inhibitors.

-

Biomarker for ACE Activity: Measurement of ACE activity in biological samples (e.g., serum) can be performed using p-OH-HHL, providing insights into physiological and pathological states.[12]

-

Food Science and Nutraceuticals: This assay is used to screen for ACE inhibitory peptides derived from food proteins, which have potential as functional food ingredients for managing hypertension.[6]

Conclusion

This compound is a valuable and versatile substrate for the determination of Angiotensin-Converting Enzyme activity. Its use in both colorimetric and chromatographic assays provides researchers and drug development professionals with robust and reliable tools for the discovery and characterization of novel ACE inhibitors. The detailed protocols and quantitative data presented in this guide serve as a comprehensive resource for the effective application of p-OH-HHL in cardiovascular research.

References

- 1. shop.bachem.com [shop.bachem.com]

- 2. This compound-OH -HongTide Biotechnology [hongtide.com]

- 3. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Determination of angiotensin converting enzyme inhibitor activity by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A UPLC-DAD-Based Bio-Screening Assay for the Evaluation of the Angiotensin Converting Enzyme Inhibitory Potential of Plant Extracts and Compounds: Pyrroquinazoline Alkaloids from Adhatoda vasica as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Investigation on the characteristics and mechanisms of ACE inhibitory peptides by a thorough analysis of all 8000 tripeptides via binding free energy calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Angiotensin converting enzyme activity in compensatory renal hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ACE Assay Using p-Hydroxyhippuryl-His-Leu

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Angiotensin-Converting Enzyme (ACE) is a key zinc metalloproteinase and a central component of the Renin-Angiotensin System (RAS). It plays a critical role in blood pressure regulation by converting angiotensin I to the potent vasoconstrictor angiotensin II and by inactivating the vasodilator bradykinin.[1] Inhibition of ACE is a major therapeutic strategy for the treatment of hypertension and other cardiovascular disorders.

This document provides a detailed protocol for the in vitro determination of ACE activity and the screening of ACE inhibitors using the synthetic substrate p-Hydroxyhippuryl-His-Leu (HHL). The assay is based on the enzymatic cleavage of HHL by ACE to yield hippuric acid (HA) and the dipeptide His-Leu.[2][3] The amount of HA produced is directly proportional to the ACE activity and can be quantified using various methods, including High-Performance Liquid Chromatography (HPLC) and spectrophotometry.

Principle of the Assay

The fundamental principle of this assay is the ACE-catalyzed hydrolysis of the substrate this compound (HHL). ACE cleaves the peptide bond between the phenylalanine and glycine (B1666218) residues of HHL, releasing hippuric acid (HA) and the dipeptide histidyl-leucine (HL). The concentration of the liberated HA is then measured to determine the enzymatic activity. This can be achieved through physical separation and quantification by reverse-phase HPLC or by colorimetric methods following a chemical reaction.

Signaling Pathway

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway.

Experimental Workflow

Caption: General experimental workflow for the ACE assay using HHL substrate.

Materials and Reagents

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich)

-

This compound (HHL) (e.g., Sigma-Aldrich)

-

Hippuric Acid (HA) (e.g., Sigma-Aldrich)

-

Captopril (B1668294) (positive control inhibitor) (e.g., Sigma-Aldrich)

-

Sodium Borate

-

Sodium Chloride (NaCl)

-

Hydrochloric Acid (HCl)

-

Ethyl Acetate (B1210297)

-

Acetonitrile (B52724) (HPLC grade)

-

Trifluoroacetic Acid (TFA) (HPLC grade)

-

Benzene (B151609) Sulfonyl Chloride

-

Deionized Water

-

Microcentrifuge tubes

-

Pipettes and tips

-

Water bath or incubator (37°C)

-

Vortex mixer

-

Centrifuge

-

HPLC system with a C18 column and UV detector, or a spectrophotometer/microplate reader

Detailed Experimental Protocol

This protocol is based on the widely used method by Cushman and Cheung, with modifications for different detection techniques.

Preparation of Reagents

-

Assay Buffer (0.1 M Sodium Borate Buffer with 0.3 M NaCl, pH 8.3): Dissolve 3.81 g of sodium borate and 17.53 g of NaCl in approximately 900 mL of deionized water. Adjust the pH to 8.3 with 1 M NaOH or 1 M HCl. Bring the final volume to 1 L with deionized water.

-

Substrate Solution (5 mM HHL): Dissolve 21.6 mg of HHL in 10 mL of the assay buffer. Prepare this solution fresh daily.

-

ACE Solution (e.g., 100 mU/mL): Reconstitute lyophilized ACE in the assay buffer to the desired concentration. The optimal concentration may need to be determined empirically.

-

Positive Control (Captopril Solution): Prepare a stock solution of captopril (e.g., 1 mM) in deionized water. Further dilute to desired concentrations for IC50 determination.

-

Stopping Reagent (1 M HCl): Dilute concentrated HCl with deionized water.

Assay Procedure

-

Reaction Setup:

-

For each reaction, prepare a microcentrifuge tube.

-

Add 50 µL of the assay buffer (for control) or the test inhibitor solution at various concentrations.

-

Add 50 µL of the ACE solution to each tube.

-

-

Pre-incubation:

-

Vortex the tubes gently and pre-incubate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction:

-

Add 150 µL of the pre-warmed (37°C) HHL substrate solution to each tube to start the reaction.

-

-

Incubation:

-

Vortex gently and incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Termination of Reaction:

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

Quantification of Hippuric Acid

Method A: HPLC Quantification

-

Extraction of Hippuric Acid:

-

Add 1.5 mL of ethyl acetate to each tube.

-

Vortex vigorously for 15 seconds.

-

Centrifuge at 3000 x g for 10 minutes to separate the layers.

-

Carefully transfer 1 mL of the upper ethyl acetate layer to a clean tube.

-

Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Reconstitute the dried residue in a suitable volume (e.g., 500 µL) of the HPLC mobile phase.

-

-

HPLC Analysis:

-

Inject an appropriate volume (e.g., 20 µL) of the reconstituted sample into the HPLC system.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water with 0.1% TFA (e.g., 30:70 v/v). The exact composition may need optimization.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 228 nm.

-

Quantification: Determine the concentration of HA in the samples by comparing the peak area to a standard curve of known HA concentrations.

-

Method B: Colorimetric Quantification

This method provides a higher-throughput alternative to HPLC.

-

Color Development:

-

After stopping the reaction, add pyridine and benzene sulfonyl chloride to the reaction mixture. The reaction between HA, pyridine, and benzene sulfonyl chloride forms a yellow-colored product.[4]

-

-

Measurement:

-

Measure the absorbance of the resulting solution at 410 nm using a spectrophotometer or microplate reader.[4]

-

Quantification: Determine the concentration of HA by comparing the absorbance to a standard curve.

-

Data Analysis

-

Calculation of ACE Activity: The activity of ACE is calculated based on the amount of HA produced per unit time.

-

Calculation of Percent Inhibition: The percentage of ACE inhibition is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control is the absorbance or peak area of the control (with no inhibitor).

-

A_sample is the absorbance or peak area in the presence of the test sample/inhibitor.

-

-

Determination of IC50: The IC50 value, which is the concentration of an inhibitor required to inhibit 50% of the ACE activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data Summary

| Parameter | Value | Substrate | Enzyme Source | Method | Reference |

| Kinetic Parameters | |||||

| Km | 30.8 ± 0.1 x 10-6 M | HHL | Porcine Lung ACE | Colorimetric | [5] |

| Vmax | 1.3 ± 0.01 x 10-6 mol/min | HHL | Porcine Lung ACE | Colorimetric | [5] |

| IC50 Values of Standard Inhibitors | |||||

| Captopril | 1.1 ± 0.05 x 10-9 M | HHL | Porcine Lung ACE | Colorimetric | [4] |

| Lisinopril | 2.5 ± 0.03 x 10-9 M | HHL | Porcine Lung ACE | Colorimetric | [4] |

Troubleshooting and Considerations

-

High Background Signal: Ensure complete removal of the HHL substrate during the extraction step in the HPLC method, as it can interfere with the HA peak.

-

Low Signal: The enzyme concentration or incubation time may need to be increased. Ensure the enzyme is active.

-

Poor Reproducibility: Ensure accurate pipetting and consistent timing of incubation and reaction termination.

-

Sample Interference: For colored or turbid samples in the colorimetric assay, a sample blank (sample without enzyme) should be included to correct for background absorbance.

Conclusion

The ACE assay using the substrate this compound is a robust and reliable method for determining ACE activity and for screening potential inhibitors. The choice between HPLC and colorimetric detection depends on the required sensitivity, throughput, and available equipment. This protocol provides a detailed framework for conducting this assay, which can be adapted and optimized for specific research needs in the field of drug discovery and functional food development.

References

- 1. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 2. Performance of two commonly used angiotensin-converting enzyme inhibition assays using FA-PGG and HHL as substrates | Journal of Dairy Research | Cambridge Core [cambridge.org]

- 3. Performance of two commonly used angiotensin-converting enzyme inhibition assays using FA-PGG and HHL as substrates [agris.fao.org]

- 4. Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Measuring Angiotensin-Converting Enzyme Activity: A Detailed Guide Using p-Hydroxyhippuryl-His-Leu

Application Notes for Researchers, Scientists, and Drug Development Professionals

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][2][3] A key enzyme in this pathway is the Angiotensin-Converting Enzyme (ACE), which catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[2][3][4] Consequently, ACE is a major therapeutic target for managing hypertension and related cardiovascular disorders, with ACE inhibitors being a cornerstone of treatment.[1][2]

This document provides a detailed protocol for measuring ACE activity using the synthetic substrate p-Hydroxyhippuryl-His-Leu. This chromogenic substrate allows for a straightforward and reliable spectrophotometric assay suitable for screening potential ACE inhibitors and conducting kinetic studies.

Principle of the Assay

The assay is based on the enzymatic cleavage of this compound by ACE. This reaction yields p-hydroxyhippuric acid and the dipeptide His-Leu. The rate of formation of p-hydroxyhippuric acid can be measured, which is directly proportional to the ACE activity. One common method involves a secondary enzymatic reaction where the produced p-hydroxyhippuric acid is hydrolyzed by hippuricase to p-hydroxybenzoic acid and glycine. The p-hydroxybenzoic acid then reacts with 4-aminoantipyrine (B1666024) and a peroxidase to form a colored quinonimine dye, which can be quantified spectrophotometrically.[5][6]

The Renin-Angiotensin Signaling Pathway

The classical renin-angiotensin system begins with the cleavage of angiotensinogen (B3276523) by renin to form angiotensin I. ACE then converts angiotensin I into angiotensin II, the primary effector of the system.[3][4][7] Angiotensin II exerts its effects by binding to its receptors, primarily the AT1 receptor, leading to vasoconstriction, aldosterone (B195564) secretion, and increased sodium and water retention, all of which contribute to an increase in blood pressure.[2][3]